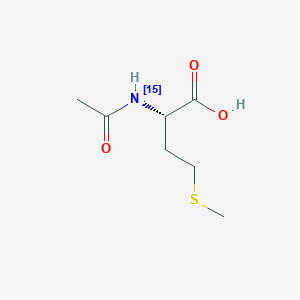

N-Acetyl-L-methionine-15N

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

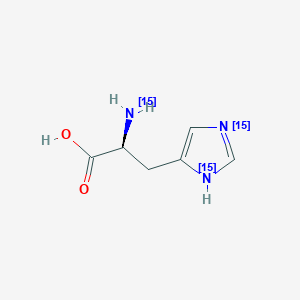

N-Acetil-L-metionina-15N es un derivado marcado de N-Acetil-L-metionina, donde el átomo de nitrógeno se reemplaza con el isótopo nitrógeno-15. Este compuesto se utiliza principalmente en la investigación científica debido a su etiquetado isotópico único, que permite estudios detallados en varios campos como la química, la biología y la medicina .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-Acetil-L-metionina-15N típicamente involucra la acetilación de L-metionina-15N. La reacción se lleva a cabo haciendo reaccionar L-metionina-15N con anhídrido acético en presencia de una base como la piridina. Las condiciones de reacción incluyen mantener una temperatura de alrededor de 0-5°C para asegurar la estabilidad de los reactivos y el producto .

Métodos de producción industrial: La producción industrial de N-Acetil-L-metionina-15N sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactores más grandes y técnicas de purificación más eficientes para asegurar un alto rendimiento y pureza del producto final. El etiquetado isotópico se logra utilizando materiales de partida enriquecidos con nitrógeno-15 .

Análisis De Reacciones Químicas

Tipos de reacciones: N-Acetil-L-metionina-15N experimenta varias reacciones químicas, incluyendo:

Oxidación: Se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo en L-metionina-15N.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se pueden utilizar nucleófilos como el amoníaco o las aminas en condiciones suaves.

Productos principales:

Oxidación: Sulfoxidos y sulfonas.

Reducción: L-metionina-15N.

Sustitución: Varios derivados N-sustituidos.

Aplicaciones Científicas De Investigación

N-Acetil-L-metionina-15N se utiliza ampliamente en la investigación científica debido a su etiquetado isotópico. Algunas aplicaciones clave incluyen:

Química: Utilizado en estudios de resonancia magnética nuclear (RMN) para investigar estructuras moleculares y mecanismos de reacción.

Biología: Employed in estudios metabólicos para rastrear vías de nitrógeno en sistemas biológicos.

Medicina: Utilizado en estudios farmacocinéticos para comprender el metabolismo y la distribución de fármacos.

Industria: Aplicado en la producción de compuestos marcados para fines de investigación y desarrollo

Mecanismo De Acción

El mecanismo de acción de N-Acetil-L-metionina-15N implica su incorporación a las vías metabólicas donde actúa como precursor de varias biomoléculas. El etiquetado de nitrógeno-15 permite a los investigadores rastrear su incorporación y transformación dentro de los sistemas biológicos. Esto ayuda a comprender el destino metabólico y las interacciones bioquímicas del compuesto .

Compuestos similares:

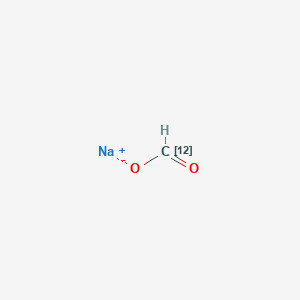

N-Acetil-L-metionina-1-13C: Otro derivado etiquetado isotópicamente donde el átomo de carbono se reemplaza con carbono-13.

Fmoc-Met-OH-15N: Un derivado utilizado en la síntesis de péptidos con etiquetado de nitrógeno-15.

L-Metionina-15N: La forma no acetilada del compuesto con etiquetado de nitrógeno-15

Singularidad: N-Acetil-L-metionina-15N es única debido a su etiquetado isotópico específico, que proporciona ventajas distintas para rastrear y estudiar las vías metabólicas relacionadas con el nitrógeno. Su forma acetilada también ofrece diferente reactividad y estabilidad en comparación con sus contrapartes no acetiladas .

Comparación Con Compuestos Similares

N-Acetyl-L-methionine-1-13C: Another isotopically labeled derivative where the carbon atom is replaced with carbon-13.

Fmoc-Met-OH-15N: A derivative used in peptide synthesis with nitrogen-15 labeling.

L-Methionine-15N: The non-acetylated form of the compound with nitrogen-15 labeling

Uniqueness: N-Acetyl-L-methionine-15N is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and studying nitrogen-related metabolic pathways. Its acetylated form also offers different reactivity and stability compared to its non-acetylated counterparts .

Propiedades

Fórmula molecular |

C7H13NO3S |

|---|---|

Peso molecular |

192.24 g/mol |

Nombre IUPAC |

(2S)-2-(acetyl(15N)amino)-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C7H13NO3S/c1-5(9)8-6(7(10)11)3-4-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m0/s1/i8+1 |

Clave InChI |

XUYPXLNMDZIRQH-DWNZYCRPSA-N |

SMILES isomérico |

CC(=O)[15NH][C@@H](CCSC)C(=O)O |

SMILES canónico |

CC(=O)NC(CCSC)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

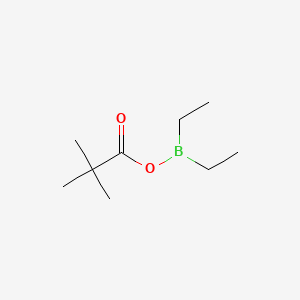

![9-Iminobenzo[a]phenoxazin-5-amine;perchloric acid](/img/structure/B12060341.png)

![(1S,4R,7S,16R)-1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene](/img/structure/B12060406.png)

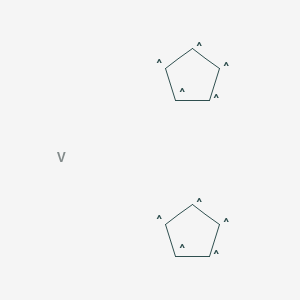

![(S)-1-[(S)-1-(Dicyclohexylphosphino)ethyl]-2-[2-(diphenylphosphino)phenyl]ferrocene](/img/structure/B12060421.png)